molecular formula C22H24NO4+ B211579 Dehydrocorydalin CAS No. 30045-16-0

Dehydrocorydalin

Cat. No. B211579
CAS RN: 30045-16-0
M. Wt: 366.4 g/mol
InChI Key: RFKQJTRWODZPHF-UHFFFAOYSA-N
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Description

Dehydrocorydalin is an alkaloidal component isolated from Rhizoma corydalis . It has anti-inflammatory and anti-tumor effects and can protect the cardiovascular system .


Molecular Structure Analysis

The molecular formula of Dehydrocorydalin is C22H24NO4 . The molecular weight is 366.43 . The structure includes a quaternary protoberberine alkaloid .

Scientific Research Applications

  • Anti-Metastatic in Lung Cancer : Dehydrocorydaline exhibits anti-metastatic effects in non-small cell lung carcinoma cells by inhibiting matrix metalloproteinases (MMPs) and B cell lymphoma-2 (Bcl-2) signaling (Lee et al., 2017).

  • Protection Against Sepsis-Induced Myocardial Injury : In sepsis models, Dehydrocorydaline protects against myocardial injury through modulating the TRAF6/NF-κB pathway (Li et al., 2021).

  • Antidepressant-Like Effects : It induces antidepressant-like effects in a chronic unpredictable mild stress mouse model by inhibiting uptake-2 monoamine transporters (Jin et al., 2019).

  • Anti-Proliferative in Breast Cancer : Dehydrocorydaline inhibits breast cancer cell proliferation, particularly in MCF-7 cells, by inducing apoptosis and affecting proteins like Bax and Bcl-2 (Xu et al., 2012).

  • Blocking Action in Adrenergic Neurons : It has an adrenergic neuron blocking action, potentially useful in preventing experimental ulceration (Kurahashi & Fujiwara, 1976).

  • Effect on Cyclic Nucleotide Concentration : Dehydrocorydaline affects cAMP and cGMP concentrations in rabbit platelets, potentially influencing platelet aggregation (Fan Xin-tia, 2007).

  • Metabolism and Disposition Studies : Research on its metabolism and disposition in mice and rats after administration shows its pharmacokinetic properties and potential therapeutic applications (Fujii et al., 1984).

  • Antinociceptive Effects : Dehydrocorydaline shows antinociceptive effects in mouse models of inflammatory pain, involving opioid receptors and inflammatory cytokines (Yin et al., 2016).

  • Nematocidal Activity : It has been observed to have nematocidal activity against a species of diplogastridae, indicating potential as a remedy for parasitic diseases (Matsuhashi et al., 2002).

  • Effects on Cardiac Fibroblasts : Research indicates that Dehydrocorydaline can affect cardiac fibroblasts, particularly in the context of myocardial fibrosis (Han Lutu, 2015).

  • Influence on Intracellular Calcium Concentration : Studies have shown that Dehydrocorydaline influences intracellular free calcium concentration in myocardial cells under hypoxic conditions (Zhao et al., 2003).

Safety And Hazards

Avoid prolonged exposure to Dehydrocorydalin. In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes. If ingested, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water .

properties

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKQJTRWODZPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10605-03-5 (chloride)
Record name Dehydrocorydalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30904183
Record name Dehydrocorydalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrocorydaline

CAS RN

30045-16-0
Record name Dehydrocorydaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30045-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrocorydalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrocorydalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
J Lee, EJ Sohn, SW Yoon, CG Kim, S Lee… - Phytotherapy …, 2017 - Wiley Online Library
… anti‐coronary artery disease, anti‐inflammatory, apoptotic, anti‐allergic, anti‐acetylcholinesterase, and antitumor effects, the underlying anti‐metastatic mechanism of Dehydrocorydalin …
Number of citations: 22 onlinelibrary.wiley.com
AP Deng, Y Zhang, L Zhou, CZ Kang, CG Lv, LP Kang… - Phytochemistry, 2021 - Elsevier
… Dehydrocorydalin, protopine, and berberine have a wide range of pharmacological activities… Dehydrocorydalin, protopine, and berberine also possess extensive pharmacological activity…
Number of citations: 16 www.sciencedirect.com
E Jung, S Wook, C Geun, J Young - Phytotherapy research, 2017 - agris.fao.org
… artery disease, anti ‚Äêinflammatory, apoptotic, anti ‚Äêallergic, anti ‚Äêacetylcholinesterase, and antitumor effects, the underlying anti ‚Äêmetastatic mechanism of Dehydrocorydalin …
Number of citations: 0 agris.fao.org
YJ Kim, HS Lim, Y Kim, J Lee, BY Kim… - Chemical and …, 2017 - jstage.jst.go.jp
… In the Japanese Pharmacopoeia, dehydrocorydalin is regulated as a standard compound of C. turtschaninovii Besser forma Yanuhusui YH CHOU et CC HSU. Previous articles reported …
Number of citations: 12 www.jstage.jst.go.jp
X Yang, G Wang, ZS Ye - Chemical Science, 2022 - pubs.rsc.org
Herein, we disclosed a novel and efficient palladium-catalyzed nucleomethylation of alkynes for the simultaneous construction of the heteroaromatic ring and methyl group. The 3-…
Number of citations: 3 pubs.rsc.org
SJ Choi, JK Kim, JM Jang, SS Lim - Korean Journal of Medicinal …, 2012 - koreascience.kr
We evaluated the inhibitory effects of extracts and components of Geranium thunbergii on aldose reductase (AR) and galactitol formation in rat lenses with high levels of galactose as a …
Number of citations: 8 koreascience.kr
J Slavík - Collection of Czechoslovak Chemical Communications, 1967 - cccc.uochb.cas.cz
Die erste in dieser Arbeit untersuchte Pflanzen art ist· Stylomecon heterophylla (BENTH.) G. TAYL. aus dem Tribus Papavereae, die ursprunglich unter der Bezeichnung Meconopsis …
Number of citations: 12 cccc.uochb.cas.cz
M Jin, M Son - International Journal of Molecular Sciences, 2018 - mdpi.com
Functional dyspepsia (FD) is the most common functional gastrointestinal disorder (FGID). FD is characterized by bothersome symptoms such as postprandial fullness, early satiety, and …
Number of citations: 17 www.mdpi.com
T Kawamura - Gastroenterologia Japonica, 1973 - Springer
… One hour after the infusion started, 20 mg of scopolamine butyle bromide (SBB), 10 u of pitressin (Pit), 2 7/kg of noradrenaline (NAD) and 5 mg/kg of dehydrocorydalin (DHC) were …
Number of citations: 3 link.springer.com
BT Tung, PTK Dung, NN Son, NB Kim… - Vietnam Journal of …, 2023 - vietnamscience.vjst.vn
The epidermal growth factor receptor (EGFR) belongs to the HER/erbB receptor tyrosine kinase (RTK) family, serving as a crucial target for cancer treatment. Anti-EGFR drugs, used as …
Number of citations: 0 vietnamscience.vjst.vn

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